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Introduction

Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the
pokeweed plant (Phytolacca americana). As a type | RIP, PAP is a single-chain protein of
approximately 29 kDa that possesses N-glycosidase activity. Its primary mechanism of action
involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the
large ribosomal RNA (rRNA) in eukaryotic ribosomes.[1] This irreversible modification inhibits
protein synthesis by preventing the binding of elongation factors, ultimately leading to cell
death.[2]

Beyond its fundamental role in ribosome inactivation, PAP exhibits a broad spectrum of antiviral
activity against numerous plant and animal viruses, including Human Immunodeficiency Virus
(HIV), Herpes Simplex Virus (HSV), and poliovirus.[3][4] Notably, research suggests that the
potent antiviral effects of PAP may not solely be attributed to its ribosome-inactivating activity
and subsequent host cell death. Evidence indicates that PAP can directly depurinate viral RNA,
thereby inhibiting viral replication at concentrations that are not toxic to the host cell.[3][4]
Furthermore, PAP has been shown to activate the c-Jun N-terminal kinase (JNK) signaling
pathway in mammalian cells without inducing apoptosis.
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These unique characteristics make PAP a compelling candidate for the development of novel

antiviral therapeutics and immunotoxins for cancer therapy. This document provides detailed

application notes and experimental protocols for researchers utilizing PAP in mammalian cell

culture.

Data Presentation

Antiviral Activity of Pokeweed Antiviral Protein (PAP)

Isoforms

PAP Isoform Virus Cell Line IC50 (nM) Reference
Human
peripheral blood

PAP-I HIV-1 [5]
mononuclear
cells
Human
peripheral blood

PAP-II HIV-1 [5]
mononuclear
cells
Human
peripheral blood

PAP-11I HIV-1 [5]

mononuclear

cells

Cytotoxicity of Pokeweed Antiviral Protein (PAP)
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Cell Line Assay

Cytotoxicity
. Reference
Observation

HEK 293T N/A

No significant
cytotoxicity observed
at effective antiviral

concentrations.

CD4+ T cells N/A

No inhibition of

proliferation or CD4-
dependent responses

at picomolar [6]
concentrations

effective against HIV-

1.

Vero N/A

Used in studies with
HSV, implying [718]
compatibility.

Experimental Protocols

Protocol for Determining the Cytotoxicity of PAP using

MTT Assay

This protocol outlines the determination of the cytotoxic effects of PAP on mammalian cells

using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

Complete cell culture medium
Pokeweed Antiviral Protein (PAP)

Phosphate-Buffered Saline (PBS)

Mammalian cell line of interest (e.g., HeLa, HEK293T, Vero)

MTT solution (5 mg/mL in PBS, sterile filtered)
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MTT solvent (e.g., 0.1 N HCI in anhydrous isopropanol, or DMSO)

96-well cell culture plates

Multichannel pipette

Plate reader capable of measuring absorbance at 570 nm

Procedure:

o Cell Seeding:

[¢]

Trypsinize and resuspend cells in complete medium.

[e]

Perform a cell count and adjust the cell suspension to a concentration of 5 x 10”4
cells/mL.

[¢]

Seed 100 pL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

[e]

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[9]

e PAP Treatment:

o Prepare a series of dilutions of PAP in complete cell culture medium. A suggested starting
range is from 1 nM to 10 pM.

o Carefully remove the medium from the wells.

o Add 100 pL of the PAP dilutions to the respective wells. Include a "no PAP" control
(medium only).

o Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time
should be consistent with the planned antiviral assays.

e MTT Assay:

o After the incubation period, add 20 pL of MTT solution to each well.[9][10]
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[e]

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into
formazan crystals by viable cells.[10]

[e]

Carefully remove the medium containing MTT.

o

Add 150 pL of MTT solvent to each well to dissolve the formazan crystals.[10]

[¢]

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

o Data Acquisition and Analysis:
o Measure the absorbance of each well at 570 nm using a plate reader.[11]

o Calculate the percentage of cell viability for each PAP concentration relative to the
untreated control cells.

o Plot the cell viability against the PAP concentration to determine the 50% cytotoxic
concentration (CC50).

Protocol for Assessing the Antiviral Activity of PAP
using a Plaque Reduction Assay

This protocol is designed to evaluate the antiviral activity of PAP against plague-forming viruses
such as Herpes Simplex Virus (HSV).

Materials:

Vero cells (or another susceptible cell line)

Herpes Simplex Virus (HSV-1 or HSV-2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Pokeweed Antiviral Protein (PAP)

Overlay medium (e.g., medium containing 1% methylcellulose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
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o 6-well cell culture plates
Procedure:
o Cell Seeding:

o Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on
the day of infection.

o Incubate at 37°C in a 5% CO2 incubator.

¢ Virus Infection and PAP Treatment:

(¢]

On the day of the experiment, aspirate the culture medium from the confluent cell
monolayers.

o Prepare serial dilutions of PAP in serum-free medium.
o Prepare a virus stock to a concentration that will yield 50-100 plaques per well.
o Pre-incubate the virus with the different concentrations of PAP for 1 hour at 37°C.

o Infect the cell monolayers with 200 pL of the virus-PAP mixtures. Include a "no PAP" virus
control.

o Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20
minutes.

e Plaque Development:
o After the adsorption period, remove the inoculum.

o Overlay the cell monolayers with 3 mL of overlay medium containing the corresponding
concentrations of PAP.

o Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are
visible.
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e Plaque Visualization and Counting:

o

Aspirate the overlay medium.

Fix the cells with 10% formalin for 30 minutes.

[¢]

[e]

Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

[e]

Gently wash the plates with water and allow them to air dry.

(¢]

Count the number of plagues in each well.
o Data Analysis:

o Calculate the percentage of plaque reduction for each PAP concentration compared to the
virus control.

o Determine the 50% inhibitory concentration (IC50) of PAP.

Protocol for Quantifying Viral Replication by qPCR

This protocol allows for the quantification of viral nucleic acids in PAP-treated cells, providing a
sensitive measure of antiviral activity. This example focuses on HIV-1.

Materials:

o Jurkat T-cells (or other HIV-1 susceptible cell line)

e HIV-1 virus stock

o Complete culture medium (e.g., RPMI 1640 with 10% FBS)
o Pokeweed Antiviral Protein (PAP)

o DNA/RNA extraction kit

» Reverse transcriptase (for RNA viruses)

e PCR master mix
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e Primers and probe specific for a viral gene (e.g., HIV-1 gag or LTR) and a host housekeeping
gene (e.g., GAPDH or (-actin)

e gPCR instrument
Procedure:
e Cell Infection and Treatment:
o Infect Jurkat cells with HIV-1 at a suitable multiplicity of infection (MOI).[12]

o After infection, wash the cells to remove unbound virus and resuspend them in fresh
medium.

o Aliquot the infected cells into a multi-well plate.
o Treat the cells with various concentrations of PAP. Include an untreated control.
o Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

» Nucleic Acid Extraction:

o Harvest the cells and extract total DNA or RNA using a commercial kit according to the
manufacturer's instructions.[13]

» Reverse Transcription (for RNA viruses):

o If quantifying viral RNA, perform reverse transcription on the extracted RNA to generate
cDNA using a reverse transcriptase and random hexamers or gene-specific primers.[13]

e qPCR:

o Set up the gPCR reactions using a gqPCR master mix, primers, and probe for the viral
gene and the host housekeeping gene.

o Perform the gPCR using a standard thermal cycling protocol.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10520926/
https://www.mdpi.com/1999-4915/16/2/287
https://www.mdpi.com/1999-4915/16/2/287
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Determine the cycle threshold (Ct) values for both the viral and host genes.

o Calculate the relative viral load for each PAP concentration by normalizing the viral gene
Ct values to the host housekeeping gene Ct values (ACt method).

o Determine the IC50 of PAP based on the reduction in viral load.

Protocol for Western Blot Analysis of JINK
Phosphorylation

This protocol describes the detection of phosphorylated JNK (p-JNK) in mammalian cells
following treatment with PAP.

Materials:

o HEK293T cells (or other suitable cell line)

o Complete cell culture medium

o Pokeweed Antiviral Protein (PAP)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

¢ Primary antibodies: anti-phospho-JNK (p-JNK) and anti-total-JNK (t-JNK)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate
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e Imaging system
Procedure:
e Cell Treatment and Lysis:
o Seed HEK293T cells and grow to 70-80% confluency.

o Treat the cells with PAP at a predetermined concentration and for a specific time course
(e.g., 0, 15, 30, 60, 120 minutes). Include an untreated control.

o After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
[14]

o Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the
supernatant.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay or a similar
method.

o SDS-PAGE and Western Blotting:

o Normalize the protein amounts for each sample and prepare them for loading by adding
Laemmli buffer and boiling.

o Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

o Wash the membrane with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5985634/
https://www.researchgate.net/figure/Western-blot-of-phosphorylated-JNK-and-total-JNK-in-vector-control-and_fig3_7638130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Wash the membrane again with TBST.

o Detection and Analysis:

o Apply the chemiluminescent substrate and visualize the bands using an imaging system.

o Strip the membrane and re-probe with the primary antibody against t-JNK to ensure equal
loading.

o Quantify the band intensities and determine the ratio of p-JNK to t-JNK to assess the level
of JNK activation.[16]
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Caption: Mechanism of Action of Pokeweed Antiviral Protein (PAP).
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Caption: General workflow for assessing the antiviral activity of PAP.
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Caption: Simplified signaling pathway of PAP-induced JNK activation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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